(2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Regioisomer purity is critical for SAR fidelity in kinase, HDAC6, and mGlu5 programs. This N2-methyl-5-yl indazole acrylic acid is the validated precursor to atrial-selective IKur blockers (US20100256108) and CDK inhibitors. • **Precise regioisomer**: (2E)-configured trans-acrylic acid at 5-position; N2-methyl substitution prevents off-target hERG liability. • **Synthetic utility**: Direct precursor to acrylamide covalent modifiers, hydroxamic acids, and biaryl systems via Suzuki/amidation. • **Supply**: Analytical data provided; stable for ambient shipping under inert atmosphere.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Cat. No. B12851573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCN1C=C2C=C(C=CC2=N1)C=CC(=O)O
InChIInChI=1S/C11H10N2O2/c1-13-7-9-6-8(3-5-11(14)15)2-4-10(9)12-13/h2-7H,1H3,(H,14,15)/b5-3+
InChIKeyLZDAGZHHUCGYBB-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid – Structural Identity and Pharmacophore Class


(2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid (CAS 1159511-71-3) is an N2‑methyl‑substituted indazole derivative bearing a trans‑acrylic acid side‑chain at the 5‑position of the bicyclic heteroaromatic core . This substitution pattern places the compound at the intersection of two biologically validated pharmacophore families: indazole‑containing kinase inhibitors and α,β‑unsaturated carboxylic acid‑based covalent modifiers [1]. The 2‑methyl‑2H‑indazol‑5‑yl motif is a recurring fragment in potent, orally bioavailable drug candidates targeting mGlu5, CDKs, and HDAC6, making the compound a strategic building block for medicinal chemistry programs that require regioisomeric precision [2].

Pharmacophore-validated building block for kinase inhibitor and covalent modifier research
Regioisomerically defined (2E)-isomer suitable for medicinal chemistry requiring stereochemical precision
N2-methyl-5-yl substitution pattern enables selectivity-focused library synthesis

Why Generic Substitution Fails for This Indazole Acrylic Acid


Indazole acrylic acids sharing the same C₁₁H₁₀N₂O₂ molecular formula can differ profoundly in both synthetic utility and biological readout due to three orthogonal variables: (i) the N‑methylation site (N1 vs. N2), which alters the electronic distribution of the heterocycle and consequently its reactivity in palladium‑catalyzed cross‑couplings [1]; (ii) the acrylic acid attachment point (4‑, 5‑, or 6‑position), which determines the trajectory of the Michael acceptor and its complementarity to target‑binding pockets [2]; and (iii) the E/Z geometry of the double bond, where the (2E)‑isomer is the biologically active form in the vast majority of acrylamide‑based covalent inhibitors [3]. Procurement of an incorrect regioisomer therefore cannot serve as a drop‑in replacement without introducing a structural variable that will confound SAR interpretation and potentially abolish target engagement.

N‑methylation site alters reactivity
N2‑methyl (target) vs. N1‑methyl isomers show different electronic profiles; cross‑coupling outcomes may shift.
Attachment point affects target engagement
5‑yl regioisomer reported in high‑affinity elaborated chemotypes; 6‑yl isomer may not reproduce the same potency.
(2E) geometry is essential
(2Z) or mixed E/Z isomers can abolish covalent engagement of cysteine targets; stereochemistry must be confirmed.

Quantitative Differentiation vs. Regioisomeric and N-Methyl Analogues


5-yl vs. 6-yl Regioisomer Impact on Kinase Inhibitor Potency

The 2‑methyl‑2H‑indazol‑5‑yl fragment, when incorporated into elaborated drug-like scaffolds, delivers single-digit nanomolar potency against clinically relevant targets. In the HDAC6 inhibitor series disclosed in WO2021067859, an elaborated molecule bearing the 2‑methyl‑2H‑indazol‑5‑yl subunit exhibited an IC₅₀ of 0.601 nM against recombinant HDAC6 in a luminescent HDAC-Glo™ assay [1]. The corresponding 6‑yl regioisomer (OR30928, CAS 1159511-72-4) has not been reported in equivalent high-potency chemotypes, and empirical precedent across the indazole kinase inhibitor field demonstrates that a shift of the acrylic acid vector from the 5‑ to the 6‑position of the indazole core frequently reduces affinity by >10‑fold due to altered exit‑vector geometry [2]. This positional dependence makes the 5‑yl isomer uniquely suited for medicinal chemistry programs targeting the 5‑substituted indazole pharmacophore.

5‑yl vs. 6‑yl Potency
Cross‑study comparable
IC₅₀ 0.601 nM (HDAC6, 5‑yl elaborated)
vs. >10‑fold loss (6‑yl class inference)
Reported target engagement supports regioisomeric selection for lead campaigns.
No matched molecular pair data; class‑level inference from kinase literature.
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N2-Methyl vs. N1-Methyl: Electronic Effects on Cross-Coupling Reactivity

The site of N‑methylation on the indazole core dictates the electronic character of the heterocycle and, consequently, its performance in transition‑metal‑catalyzed transformations. Physical‑organic studies have established that 1‑methylindazole is thermodynamically more stable than 2‑methylindazole by approximately 3.2 kcal mol⁻¹ in the ground state, as determined by MP2/6‑31G** calculations benchmarked against experimental measurements [1]. This stability difference translates into distinct reactivity profiles: the N2‑methyl isomer (as in the target compound, CAS 1159511-71-3) possesses a different HOMO/LUMO distribution compared to its N1‑methyl congener (CAS 1159511-68-8, OR30924), which can influence oxidative addition rates in Pd(0)‑mediated couplings and the regioselectivity of electrophilic aromatic substitution . For laboratories constructing focused libraries via Suzuki, Buchwald–Hartwig, or Sonogashira couplings on the indazole ring, the choice of N2‑ vs. N1‑methyl starting material is a reaction‑determining variable, not an interchangeable parameter.

N2 vs. N1 Stability
Cross‑study comparable
ΔG ≈ 3.2 kcal mol⁻¹
favoring 1‑methyl over 2‑methyl isomer
Electronic difference may influence cross‑coupling reactivity and handling.
MP2/6‑31G** calculations; experimental validation available.
Synthetic Chemistry Cross-Coupling Heterocycle Reactivity

(2E)-Configuration Requirement for IKur/Kv1.5 Pharmacophore Activity

The (E)-configuration of the acrylic acid double bond is a non‑negotiable structural requirement for biological activity in the indazole acrylamide class of IKur (Kv1.5) blockers, which are being developed as atrial‑selective antiarrhythmic agents [1]. Patent disclosures from Mitsubishi Tanabe Pharma explicitly claim the (E)-isomer as the active pharmacophore, teaching that the trans geometry positions the electrophilic acrylamide warhead for optimal covalent engagement with the cysteine residue in the Kv1.5 pore region [2]. The target compound (2E)-3-(2-Methyl-2H-indazol-5-yl)acrylic acid (CAS 1159511-71-3, OR30927) is specifically designated as the (2E)-isomer. In contrast, the (Z)-isomer or a mixture of E/Z isomers would produce geometrically distinct downstream amides with divergent or absent IKur blocking activity, rendering the stereochemically defined (2E)-form an essential procurement specification for any cardiovascular ion channel program.

(2E) Geometry
Class‑level inference
(2E)‑isomer recognized as active pharmacophore geometry for IKur blockade
Specification of (2E) ensures correct orientation for cysteine targeting.
Patent‑based inference; E‑to‑Z isomerization abolishes activity in amide SAR.
Ion Channel Pharmacology Atrial Fibrillation Covalent Inhibitor Design

Physicochemical Profile: N2-Methyl vs. Unsubstituted Indazole Analogue

The introduction of the N2‑methyl group and the extension to the acrylic acid moiety alters the physicochemical profile relative to the unsubstituted indazole‑5‑acrylic acid (CAS 1159511-65-5, OR30921). The target compound (C₁₁H₁₀N₂O₂, MW 202.21 g mol⁻¹) exhibits a computed LogP of 1.67 and a topological polar surface area (TPSA) of 55.12 Ų, as reported by the vendor Leyan . The unsubstituted analogue (C₁₀H₈N₂O₂, MW 188.18 g mol⁻¹) is expected to have a lower LogP and higher aqueous solubility due to the additional hydrogen‑bond donor capacity of the free N–H, which also makes it a less selective intermediate for N‑alkyl‑specific coupling sequences. The N2‑methyl substitution increases lipophilicity by approximately 0.5–0.8 LogP units (estimated from fragment‑based contributions), enhancing membrane permeability of derived amides while simultaneously removing a potential metabolic liability at the indazole N‑H position .

Physicochemical Profile
Supporting evidence
LogP 1.67, TPSA 55.12 Ų
ΔLogP +0.5 to +0.8 vs. unsubstituted analogue
Higher lipophilicity may improve passive permeability of derived amides.
Computed values (Leyan); experimental solubility and permeability not reported.
ADME Prediction Physicochemical Profiling Lead Optimization

Highest-Value Applications Based on Structural Differentiation


IKur (Kv1.5) Blocker Synthesis for Atrial Fibrillation

The (2E)-configured acrylic acid serves as the direct precursor to indazole acrylamide IKur blockers claimed in U.S. Patent 2010/0256108 and related filings [1]. Amidation of the carboxylic acid with substituted anilines or heteroaryl amines yields (E)-acrylamides that retain the requisite trans geometry for covalent engagement of the Kv1.5 pore cysteine. The N2-methyl-5-yl substitution pattern ensures atrial selectivity by avoiding the ventricular IKr (hERG) liability associated with the unsubstituted or N1-methyl regioisomers [2]. Procurement of the stereochemically and regioisomerically defined (2E)-5-isomer is essential for atrial fibrillation lead optimization campaigns.

HDAC6-Selective Inhibitor Design and Diversification

The 2-methyl-2H-indazol-5-yl fragment has been validated in HDAC6 inhibitor programs, with elaborated molecules achieving IC₅₀ values of 0.601 nM [3]. The 5‑position acrylic acid provides a synthetic handle for rapid diversification into hydroxamic acid or o‑aminoanilide zinc-binding groups via amide coupling, enabling parallel library synthesis. The N2‑methyl substitution prevents off‑target interactions observed with N1‑alkylated indazoles in HDAC isoform selectivity panels, making this specific building block the preferred starting point for HDAC6‑selective probe development.

Kinase Inhibitor Scaffold via Palladium-Catalyzed Cross-Coupling

The 5‑yl acrylic acid moiety can be elaborated into complex biaryl and heteroaryl systems through Suzuki or Buchwald–Hartwig couplings, as demonstrated in the discovery of orally efficacious CDK inhibitors (e.g., compound 37d in the quinazoline‑indazole series) [4]. The N2‑methyl group's distinct electronic character, relative to the N1‑methyl isomer, modulates Pd(0) oxidative addition rates and can improve coupling yields with electron‑deficient aryl halides. Laboratories synthesizing focused kinase inhibitor libraries should specify the 2‑methyl‑2H‑indazol‑5‑yl regioisomer to ensure consistency with published SAR.

mGlu5 Negative Allosteric Modulator Lead Optimization

The 2‑methyl‑2H‑indazol‑5‑yl fragment is a critical component of orally bioavailable mGlu5 NAMs, as exemplified by compound 24 in Fisher et al. (2013), which demonstrated dose‑dependent and long‑lasting mGlu5 receptor occupancy following oral dosing in rats [5]. The acrylic acid serves as a versatile intermediate for introducing the isothiazole‑carboxamide warhead via sequential amidation and heterocycle formation. Procurement of the exact 5‑yl isomer is mandatory for reproducing published pharmacokinetic profiles in preclinical pain models.

Application
Selection Property
Validation Focus
IKur (Kv1.5) blocker research for atrial‑selective ion channel studies
(2E)‑acrylic acid with defined geometry
Kv1.5 channel selectivity and cysteine‑engagement assays
HDAC6‑selective probe development
N2‑methyl‑5‑yl fragment for HDAC6 selectivity
HDAC isoform selectivity panels and zinc‑binding group optimization
Kinase inhibitor library synthesis via cross‑coupling
N2‑methyl electronic character advantageous for Pd couplings
Suzuki/Buchwald–Hartwig coupling efficiency with electron‑deficient aryl halides
mGlu5 NAM pharmacology studies
Reported pharmacophoric fragment for mGlu5 negative allosteric modulators
mGlu5 receptor occupancy and pharmacokinetic profiling
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